molecular formula C13H12O3 B088097 Methyl 3-methoxy-2-naphthoate CAS No. 13041-60-6

Methyl 3-methoxy-2-naphthoate

Cat. No. B088097
CAS RN: 13041-60-6
M. Wt: 216.23 g/mol
InChI Key: MPLSAOVNAXJHHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 3-methoxy-2-naphthoate involves various methods, including cyclometalation reactions and photocyclodimerization processes. One method described involves the reaction between 3-methoxy-6-methyl-2-(naphthalen-2-yl)pyridine and IrCl3, leading to the formation of unexpected complexes, highlighting the complexity and unpredictability of synthesizing such compounds (Xu et al., 2011). Another notable synthesis route is the gamma-cyclodextrin-directed enantioselective photocyclodimerization of methyl 3-methoxyl-2-naphthoate, showcasing an innovative approach to achieve high selectivity and efficiency in synthesis (Luo et al., 2009).

Molecular Structure Analysis

Investigations into the molecular structure of methyl 3-methoxy-2-naphthoate reveal insights into its polymorphism and intermolecular interactions. A study focusing on a piperidine substituted methyl 3-hydroxy-2-naphthoate synthesized for application as a supramolecular host showed polymorphism through different crystallization solvents (Sahoo et al., 2020). This analysis is crucial for understanding the versatile applications and stability of methyl 3-methoxy-2-naphthoate derivatives.

Scientific Research Applications

  • Methyl 3-methoxy-2-naphthoate has been investigated for its potential in photochemical reactions. For instance, its irradiation in methanol results in methanol adducts and cage-compounds, which can be hydrolysed to ketones. This property is significant for understanding and developing photochemical processes (Teitei & Wells, 1976).

  • It has been synthesized for applications as a supramolecular host, exhibiting polymorphism based on different solvents used for crystallization. Such studies are crucial for understanding molecular interactions and developing materials with specific properties (Sahoo, Kumar, Kumar, & Kumar, 2020).

  • Methyl 3-methoxy-2-naphthoate derivatives have shown potential as anti-inflammatory agents and intermediates in synthesizing fluorescent molecules for studying lipid bilayers in biological membranes. This application is significant in medicinal chemistry and biochemical research (Balo, Fernández, García‐Mera, & López, 2000).

  • The compound has been used in enantioselective photocyclodimerization studies, demonstrating stepwise photochemical-chiral delivery. Such research contributes to the field of chiral chemistry and the development of optically active compounds (Luo, Cheng, Chen, Tung, & Wu, 2010).

  • Its derivatives have been explored as intermediates in pharmaceutical synthesis, such as in the production of naproxen, a non-steroidal anti-inflammatory drug. This highlights its importance in drug development and synthesis (Xu & He, 2010).

  • Methyl 3-methoxy-2-naphthoate is also studied in the context of its interactions with cyclodextrins, which has implications for drug delivery and formulation (Madrid, Pozuelo, Mendicuti, & Mattice, 1997).

Safety And Hazards

“Methyl 3-methoxy-2-naphthoate” may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

methyl 3-methoxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLSAOVNAXJHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304838
Record name Methyl 3-methoxy-2-naphthoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxy-2-naphthoate

CAS RN

13041-60-6
Record name 13041-60-6
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Record name Methyl 3-methoxy-2-naphthoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-Methoxy-2-naphthoate
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Synthesis routes and methods I

Procedure details

A slurry of methyl 3-hydroxy-2-naphthoate (10.1 g, 50.1 mmol) and K2CO3 (7.96 g, 57.6 mmol) in DMF (200 mL) was stirred at room temp. for 15 min., then treated with iodomethane (3.43 mL, 55.1 mmol). The mixture was allowed to stir at room temp. overnight, then was treated with water (200 mL). The resulting mixture was extracted with EtOAc (2×200 mL). The combined organic layers were washed with a saturated NaCl solution (100 mL), dried (MgSO4), concentrated under reduced pressure (approximately 0.4 mmHg (5.2×10−4 atm) overnight) to give methyl 3-methoxy-2-naphthoate as an amber oil (10.30 g): 1H-NMR (DMSO-d6) δ 2.70 (s, 3H), 2.85 (s, 3H), 7.38 (app t, J=8.09 Hz, 1H), 7.44 (s, 1H), 7.53 (app t, J=8.09 Hz, 1H), 7.84 (d, J=8.09 Hz, 1H), 7.90 (s, 1H), 8.21 (s, 1H).
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10.1 g
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200 mL
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3.43 mL
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200 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 18.8 g. (0.1 mole) of 3-hydroxy-2-naphthoic acid, 20 ml. of methyl iodide, 28 g. of potassium carbonate, and 200 ml. of N,N-dimethylformamide was heated at 70° C. for 16 hours, then poured into 1 liter of water. The mixture was extracted with diethyl ether and the extracts were washed with water, then 5 percent sodium hydroxide solution, then water again, and dried over magnesium sulfate. Evaporation provided a residue of methyl 3-methoxy-2-naphthoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
W Liang, HH Zhang, JJ Wang, Y Peng… - Pure and Applied …, 2011 - degruyter.com
… We thus applied the supramolecular approach to the enantiodifferentiating photocyclodimerization of methyl 3-methoxy-2-naphthoate (NA) [6–8]. As shown in Scheme 1, the …
Number of citations: 9 www.degruyter.com
M Ōki, M Hirota, S Hirofuji - Spectrochimica Acta, 1966 - Elsevier
… Both the a- and the @bands of this compound shift to the longer wavelengths in comparison with those of 2-naphthoic acid and methyl 3-methoxy-2-naphthoate, …
Number of citations: 14 www.sciencedirect.com
ED Bergmann, Y Hirshberg, S Pinchas - Journal of the Chemical …, 1950 - pubs.rsc.org
… Methyl 3-methoxy-2-naphthoate was also obtained by methylation of 3-hydroxy-2-naphthoic acid with diazomethane (3 mols.) ; it boiled at 217"/30 mm. and was recrystallized from light …
Number of citations: 22 pubs.rsc.org
T Teitei, D Wells, WHF Sasse - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… 2-carbaldehyde and %acetonaphthone, two compounds which form m* triplets,13 and we could quench the dimerizations of methyl Znaphthoate and methyl 3-methoxy2-naphthoate by …
Number of citations: 37 www.publish.csiro.au
J Cornella, C Zarate, R Martin* - Organic Syntheses, 2003 - Wiley Online Library
The Ni‐catalyzed reductive cleavage was distinguished by its wide scope, including challenging substrate combinations. This article describes a functional group tolerant Ni‐catalyzed …
Number of citations: 0 onlinelibrary.wiley.com
SD Hamann, M Linton, WHF Sasse - Australian Journal of …, 1980 - CSIRO Publishing
… An applied pressure of 2000 bars (1 bar = lo5 Pa = 0.9869 atm) has been found to double the rate of photodimerization of methyl 3-methoxy-2-naphthoate in solution in toluene and in …
Number of citations: 10 www.publish.csiro.au
GJ Woolfe, PJ Thistlethwaite - Journal of the American Chemical …, 1981 - ACS Publications
… It is believed that such intramolecular H bondingresults in the UV absorption spectrum of I lying at lower energies than that of methyl 3-methoxy-2-naphthoate, which is incapable of …
Number of citations: 37 pubs.acs.org
K Yamamoto, H Fukushima, H Yumioka… - Bulletin of the Chemical …, 1985 - journal.csj.jp
Stereoselective oxidative coupling of 10-hydroxy-1,2,3,4-tetrahydrophenanthrene derived from methyl 3-methoxy-2-naphthoate gave (−)-(S)-10,10′-dihydroxy-1,1′,2,2′,3,3′,4,4′-…
Number of citations: 31 www.journal.csj.jp
G Jimenez-Oses, AJ Brockway, JT Shaw… - Journal of the …, 2013 - ACS Publications
… (1) Thus, a simple change in the location of the alkoxy group to provide other ortho isomer, namely methyl 3-methoxy-2-naphthoate 9, disrupted its reactivity as demonstrated by …
Number of citations: 31 pubs.acs.org
R Ruzziconi, S Spizzichino, M Giurg, E Castagnetti… - …, 2010 - thieme-connect.com
… The gas chromatograms showed methyl 3-methoxy-2 naphthoate as the sole product, formed in 92% yield, while no trace of the isomeric methyl 2-methoxy-1-naphthoate was detected. …
Number of citations: 4 www.thieme-connect.com

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